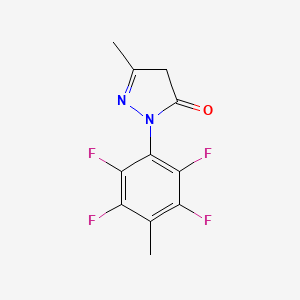

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one

Description

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one is a pyrazolinone derivative characterized by a 2-pyrazolin-5-one core substituted with a methyl group at position 3 and a highly fluorinated aromatic ring at position 1. The 2,3,5,6-tetrafluoro-4-methylphenyl group introduces significant electron-withdrawing effects and lipophilicity, which influence its chemical reactivity and biological interactions. This compound is structurally distinct due to its tetrafluorinated aromatic system, which contrasts with other pyrazolinone derivatives bearing varied substituents .

Properties

IUPAC Name |

5-methyl-2-(2,3,5,6-tetrafluoro-4-methylphenyl)-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F4N2O/c1-4-3-6(18)17(16-4)11-9(14)7(12)5(2)8(13)10(11)15/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRDKOZMMWLDSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1)C2=C(C(=C(C(=C2F)F)C)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a hydrazone intermediate derived from the condensation of a hydrazine with a suitable ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on the Pyrazolinone Core

Position 1 Substituents

- 3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one : The tetrafluoro-methylphenyl group enhances stability and bioactivity by resisting metabolic degradation. This is observed in agrochemicals like tefluthrin, which shares the same aromatic motif .

- 3-Methyl-1-phenyl-2-pyrazolin-5-one () : A simple phenyl group at position 1 reduces electron-withdrawing effects, increasing reactivity in nucleophilic substitutions but decreasing environmental persistence.

- 3-Methyl-1-(4-sulfophenyl)-2-pyrazolin-5-one () : The sulfophenyl group introduces hydrophilicity, making this derivative water-soluble, unlike the fluorinated analog.

Position 3 Substituents

- 3-Trifluoromethyl Derivatives () : A CF₃ group at position 3 decreases reactivity due to strong electron-withdrawing effects, leading to lower yields in synthetic pathways compared to the methyl-substituted compound .

Position 4 Modifications

- 3-Methyl-1-phenyl-4-trifluoroacetyl-2-pyrazolin-5-one () : The trifluoroacetyl group at position 4 introduces additional electron-withdrawing effects, altering tautomeric equilibria and reducing nucleophilicity.

- 4-Acylthiosemicarbazone Derivatives () : These derivatives exhibit enhanced antimicrobial activity due to the thiosemicarbazone moiety, a feature absent in the target compound.

Antimicrobial Activity

- However, derivatives like 5a () with thiazol-2-yl and coumarin moieties show superior activity against Bacillus subtilis due to additional hydrogen-bonding interactions.

Data Tables

Table 1: Substituent Effects on Key Properties

Biological Activity

3-Methyl-1-(2,3,5,6-tetrafluoro-4-methylphenyl)-2-pyrazolin-5-one (CAS: 4232-72-8) is a pyrazoline derivative known for its diverse biological activities. This compound has gained attention in medicinal chemistry for its potential applications in treating various diseases due to its antioxidant and anti-inflammatory properties.

- Molecular Formula : C11H8F4N2O

- Molecular Weight : 260.19 g/mol

- Melting Point : Not specified in available literature.

- Solubility : Information on solubility is limited but compounds of this class typically exhibit moderate solubility in organic solvents.

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies on related compounds like MCI-186 (3-methyl-1-phenyl-2-pyrazolin-5-one) have shown that they can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage. The pKa value of MCI-186 is noted at 7.0, suggesting that its anionic form is more reactive and contributes to its antioxidant activity .

Cardioprotective Effects

The compound has been investigated for its cardioprotective effects. In experimental models of myocarditis, it has been shown to mitigate oxidative stress and inflammation, which are critical factors in cardiac injury. The mechanism involves the inhibition of lipid peroxidation and the reduction of pro-inflammatory cytokines .

Anti-inflammatory Properties

In vitro studies have demonstrated that pyrazoline derivatives can inhibit the production of inflammatory mediators such as nitric oxide and cytokines. This suggests that this compound may possess anti-inflammatory properties beneficial for treating inflammatory diseases.

Case Studies

- Oxidative Stress in Myocarditis :

- Antioxidant Mechanisms :

Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.